molecular formula C9H15F2NO2 B13543738 Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate

Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate

Cat. No.: B13543738
M. Wt: 207.22 g/mol
InChI Key: BDLHYYKWQNFLHJ-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is a synthetic organic compound characterized by the presence of an amino group, two fluorine atoms, and an ethyl ester group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate typically involves multiple steps:

    Amination: The amino group can be introduced via nucleophilic substitution, where a suitable amine reacts with a precursor compound, such as a halogenated cyclohexane derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups replacing the amino group

Scientific Research Applications

Chemistry

In chemistry, Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its fluorinated structure can also be useful in the development of fluorine-18 labeled compounds for positron emission tomography (PET) imaging.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it suitable for use in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-amino-4-fluorocyclohexane-1-carboxylate
  • Ethyl 1-amino-4,4-dichlorocyclohexane-1-carboxylate
  • Ethyl 1-amino-4,4-dibromocyclohexane-1-carboxylate

Uniqueness

Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms on the cyclohexane ring. This fluorination can significantly alter the compound’s chemical and physical properties, such as increasing its lipophilicity and metabolic stability compared to its non-fluorinated or mono-fluorinated analogs. These properties make it particularly valuable in the design of pharmaceuticals and other high-performance materials.

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate

InChI

InChI=1S/C9H15F2NO2/c1-2-14-7(13)8(12)3-5-9(10,11)6-4-8/h2-6,12H2,1H3

InChI Key

BDLHYYKWQNFLHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)(F)F)N

Origin of Product

United States

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